{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 1142205-43-3
VCID: VC2297785
InChI: InChI=1S/C20H24N4O4/c1-28-17-7-5-16(6-8-17)24(15-20(26)27)14-19(25)23-12-10-22(11-13-23)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,26,27)
SMILES: COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol

{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid

CAS No.: 1142205-43-3

Cat. No.: VC2297785

Molecular Formula: C20H24N4O4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid - 1142205-43-3

Specification

CAS No. 1142205-43-3
Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
IUPAC Name 2-(4-methoxy-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid
Standard InChI InChI=1S/C20H24N4O4/c1-28-17-7-5-16(6-8-17)24(15-20(26)27)14-19(25)23-12-10-22(11-13-23)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,26,27)
Standard InChI Key UURCWBMBJGFPIQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator